molecular formula C18H18N4O2S B2857248 N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896326-22-0

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2857248
CAS No.: 896326-22-0
M. Wt: 354.43
InChI Key: LLPJYXSZKRBXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a synthetic organic compound designed for research applications. Its structure incorporates a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioacetamide bridge to a mesityl (2,4,6-trimethylphenyl) group . This molecular architecture is of significant interest in medicinal chemistry, as related compounds containing the pyrido[1,2-a][1,3,5]triazine and thioacetamide motifs have been investigated for their potential biological activities . For instance, structurally similar molecules featuring a thioacetamide spacer connected to nitrogen-containing heterocycles have demonstrated considerable cytotoxic and anticancer properties in preliminary studies . The presence of the mesityl group may influence the compound's pharmacokinetic properties, such as its metabolic stability and binding affinity, by providing steric bulk and modulating electron density. Researchers may utilize this compound as a key intermediate or as a scaffold for the development of novel bioactive molecules. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-8-12(2)16(13(3)9-11)20-15(23)10-25-17-19-14-6-4-5-7-22(14)18(24)21-17/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPJYXSZKRBXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of sulfur-containing reagents to introduce the thioacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate

This ethyl ester derivative shares the pyrido-triazinone core and thioacetate backbone with the target compound but lacks the mesityl-acetamide group. Key differences include:

  • Molecular formula : C₁₁H₁₁N₃O₃S (vs. C₁₈H₁₈N₄O₂S for the target compound, estimated).
  • Molar mass : 265.29 g/mol (vs. ~366.43 g/mol for the target compound).
  • Functional groups: The ethyl ester may confer lower solubility in aqueous media compared to the acetamide moiety, affecting bioavailability.

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

Although distinct in core structure (pyrazolo-benzothiazine vs. pyrido-triazinone), this compound shares critical pharmacophoric features:

  • Biological activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to the fluorobenzyl substituent’s interaction with bacterial enzymes .
  • Crystallographic data : The pyrazolo-benzothiazine core adopts a planar conformation, facilitating π-π stacking interactions in biological targets .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Activity
N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide C₁₈H₁₈N₄O₂S* ~366.43 Mesityl, acetamide Not reported
Ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate C₁₁H₁₁N₃O₃S 265.29 Ethyl ester Synthetic intermediate
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide C₂₀H₁₉FN₂O₃S 386.44 2-fluorobenzyl, pyrazolo-benzothiazine Antimicrobial

*Estimated based on structural similarity.

Research Findings and Discussion

  • Biological inferences : The fluorobenzyl acetamide derivative’s antimicrobial activity suggests that analogous thioacetamide compounds, including the target molecule, may target similar pathways (e.g., bacterial dihydrofolate reductase inhibition) .
  • Synthetic accessibility : The ethyl ester derivative is easier to synthesize due to fewer steric hindrances, whereas the mesityl group in the target compound may complicate purification .

Biological Activity

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a synthetic compound that belongs to a class of organic compounds characterized by a unique structural framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 368.46 g/mol. The compound features a mesityl group linked to a thioacetamide moiety and a pyrido[1,2-a][1,3,5]triazin structure, contributing to its complex pharmacological profile.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. This interaction may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  • Receptor Modulation : It could also modulate receptor activity, influencing various biochemical pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Compound Cell Line IC50 (μM)
N-mesityl-2-(...)HeLa29
N-mesityl-2-(...)MCF773

These findings indicate significant cytotoxicity against both HeLa and MCF7 cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate moderate to strong activity against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

A study conducted on derivatives of pyrido[1,2-a][1,3,5]triazin compounds highlighted their potential as anticancer agents. In vitro assays demonstrated that modifications in the thiol group significantly enhanced the cytotoxic effects against cancer cell lines. These modifications included variations in the substituents on the mesityl group and alterations in the acetamide structure.

Comparative Analysis

Comparative studies with similar compounds have provided insights into the unique biological activity of N-mesityl-2-(...) compared to other derivatives.

Compound Activity Type Remarks
N-mesityl-2-(8-methyl...)AnticancerHigher potency against cancer cells
N-mesityl-2-(propionamide...)AntimicrobialBroader spectrum but lower potency

This comparison illustrates that while other derivatives exhibit biological activity, N-mesityl-2-(...) demonstrates a distinct advantage in specific applications.

Q & A

Basic: What are the critical considerations for synthesizing N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide with high purity?

Answer:
The synthesis requires multi-step protocols with stringent control of reaction parameters:

  • Temperature: Maintain precise ranges (e.g., 0–5°C for thioether bond formation) to prevent side reactions .
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency, while dichloromethane (DCM) is optimal for coupling reactions .
  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .
  • Purification: Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensures >95% purity .

Table 1: Key Reaction Conditions for Synthesis

StepReaction TypeSolventCatalystYield (%)
1Thioether formationDCMTEA65–75
2Amide couplingDMFDMAP70–85

Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Answer:
Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm mesityl, pyridotriazinone, and thioacetamide moieties. Discrepancies in peak splitting (e.g., mesityl methyl protons) may indicate steric hindrance or rotational isomerism .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy). Isotopic patterns distinguish sulfur-containing fragments .
  • HPLC-PDA: Purity >95% with C18 columns (acetonitrile/water gradient). Retention time shifts may signal residual solvents or degradation products .

Advanced: How can researchers resolve contradictory bioactivity data across studies (e.g., enzyme inhibition vs. no activity)?

Answer:
Contradictions often arise from assay variability or structural modifications:

  • Assay Optimization: Standardize conditions (e.g., pH, temperature) for enzyme inhibition assays. Use positive controls (e.g., known kinase inhibitors) .
  • Structural Analysis: Compare substituent effects. For example, mesityl groups enhance lipophilicity and target binding, but bulky substituents may sterically hinder interactions .
  • Statistical Validation: Apply ANOVA or Student’s t-test to differentiate biological replicates. Reproduce results in ≥3 independent experiments .

Table 2: Reported Bioactivities and Variables

StudyTargetIC₅₀ (µM)Key Structural FeatureAssay Condition
AKinase X0.8Mesityl grouppH 7.4, 25°C
BKinase X>10Propylphenoxy variantpH 6.8, 37°C

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:
PK optimization involves structural and formulation adjustments:

  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the pyridotriazinone ring to reduce CYP450-mediated oxidation .
  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) in in vivo formulations or synthesize phosphate prodrugs .
  • Plasma Protein Binding (PPB): Modify the thioacetamide linker to reduce albumin affinity, improving free drug concentration .

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinase X) and off-targets (e.g., kinase Y). Prioritize derivatives with ΔG ≤ -9 kcal/mol .
  • QSAR Modeling: Corrogate substituent electronegativity with inhibitory potency (e.g., Hammett σ values for aryl groups) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:
The compound’s triazinone and thioacetamide moieties suggest activity against:

  • Kinases: ATP-binding pockets due to pyridotriazinone’s planar structure .
  • Microbial Enzymes: Thiol-dependent proteases (e.g., caspase-1) via thioether interactions .
  • DNA Topoisomerases: Intercalation via aromatic mesityl groups .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • CRISPR Knockout: Delete putative targets (e.g., kinase X) and assess loss of activity .
  • SPR/BLI: Measure binding kinetics (kₐ, k_d) to recombinant proteins. KDK_D ≤ 1 µM confirms direct interaction .
  • Metabolomics: Profile ATP/ADP ratios or apoptosis markers (e.g., caspase-3 cleavage) post-treatment .

Basic: What stability challenges are associated with this compound, and how are they mitigated?

Answer:

  • Hydrolysis: Thioacetamide linkers degrade in acidic conditions. Store lyophilized at -20°C .
  • Oxidation: Add antioxidants (e.g., BHT) to liquid formulations or use argon-filled vials .
  • Light Sensitivity: Protect solutions with amber glassware due to UV-labile pyridotriazinone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.